molecular formula C19H18N2O3 B2821419 1-(2-methoxyphenyl)-4-(2-methylbenzyl)pyrazine-2,3(1H,4H)-dione CAS No. 1207052-72-9

1-(2-methoxyphenyl)-4-(2-methylbenzyl)pyrazine-2,3(1H,4H)-dione

Cat. No.: B2821419
CAS No.: 1207052-72-9
M. Wt: 322.364
InChI Key: KULOPHHXKJXGPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyphenyl)-4-(2-methylbenzyl)pyrazine-2,3(1H,4H)-dione is a pyrazine-dione derivative featuring a 2-methoxyphenyl group at position 1 and a 2-methylbenzyl substituent at position 2.

Properties

IUPAC Name

1-(2-methoxyphenyl)-4-[(2-methylphenyl)methyl]pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-14-7-3-4-8-15(14)13-20-11-12-21(19(23)18(20)22)16-9-5-6-10-17(16)24-2/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULOPHHXKJXGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CN(C(=O)C2=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Several pyrazine-dione derivatives share structural homology with the target compound (Table 1).

Compound Name Substituents/Modifications Similarity Score Key References
1-Methylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione Pyrido-fused ring; methyl group at N1 0.91
4-Ethylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione Pyrido-fused ring; ethyl group at N4 0.87
7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione Pyrido-fused ring; bromo at C7 0.52–0.55
Quinoxaline-2,3(1H,4H)-dione derivatives Benzene-fused pyrazine-dione core N/A

Key Observations :

  • Ring Fusion : Pyrido[2,3-b]pyrazine-diones (e.g., 1-methyl and 7-bromo derivatives) exhibit higher similarity scores (>0.90) due to shared bicyclic frameworks .
  • Substituent Effects : The 2-methoxyphenyl and 2-methylbenzyl groups in the target compound likely enhance lipophilicity compared to smaller alkyl or halogen substituents in analogs .
Antimicrobial and Antitubercular Activity
  • Quinoxaline-Diones: Derivatives like 1-((substituted)methyl)quinoxaline-2,3(1H,4H)-dione show antitubercular activity (MIC = 8.012 µg/mL) .
  • Piperazine Derivatives : 1-(2-Methoxyphenyl)piperazine analogs display broad-spectrum antibacterial activity against Gram-positive/-negative bacteria .

Physicochemical Properties

  • NMR and MS Profiles : Analogs such as 1-(4-methylsulfonyl benzoyl)-4-(2-methoxyphenyl)thiosemicarbazide exhibit characteristic 1H NMR shifts (δ 3.28 ppm for SO2CH3; δ 6.94–7.17 ppm for aromatic protons) and mass spectra (m/z 379) .
  • Solubility : The 2-methoxyphenyl group may improve solubility in polar solvents compared to halogenated derivatives (e.g., 7-bromo analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.